(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-(1-methyl-3-oxocyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-10(4)5-7(12)6-10/h5-6H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPLRVTIHVYBKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701157346 | |

| Record name | Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523617-99-3 | |

| Record name | Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523617-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1-methyl-3-oxocyclobutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701157346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Synthesis of (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester: A Technical Guide

Introduction: The Significance of Substituted Cyclobutane Scaffolds

In the landscape of modern medicinal chemistry and drug development, the cyclobutane motif has emerged as a valuable scaffold. Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability. The title compound, (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester, represents a key building block in the synthesis of more complex pharmaceutical agents. The presence of a ketone, a protected amine, and a methyl group on the cyclobutane ring provides multiple points for diversification, making it a versatile intermediate for the construction of novel therapeutics. This guide provides an in-depth exploration of a strategic and efficient pathway for the synthesis of this important molecule, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Pathway Design

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The core of the strategy involves the formation of a suitably functionalized cyclobutane ring, followed by the introduction and protection of the amine functionality.

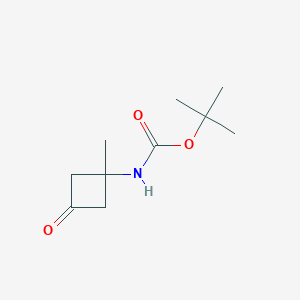

Caption: Retrosynthetic pathway for the target molecule.

Based on this analysis, a three-stage synthetic strategy is proposed:

-

Construction of the Cyclobutane Core: Synthesis of the key intermediate, 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

-

Conversion to the Amine: Transformation of the carboxylic acid to the corresponding amine via a rearrangement reaction.

-

Amine Protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group to yield the final product.

This guide will now delve into the experimental details and mechanistic rationale for each of these stages.

Part 1: Synthesis of the Cyclobutane Core: 1-Methyl-3-oxocyclobutane-1-carboxylic acid

The synthesis of the cyclobutane core is a critical step that establishes the foundational structure of the target molecule. A robust method involves a multi-step sequence starting from readily available materials.[1]

Reaction Pathway

Caption: Synthesis of 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

Experimental Protocol

Step 1: Ketalization of 1,3-Dichloroacetone

-

To a solution of 1,3-dichloroacetone in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and remove water using a Dean-Stark apparatus.

-

After completion of the reaction (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(dichloromethyl)-2-methyl-1,3-dioxolane.

Step 2: Cyclization with Diethyl Malonate

-

To a suspension of sodium hydride in anhydrous DMF, add diethyl malonate dropwise at 0 °C.

-

Stir the mixture until the evolution of hydrogen gas ceases.

-

Add the ketal from the previous step to the reaction mixture and heat.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclobutane dicarboxylate.

Step 3: Methylation

-

To a solution of the cyclobutane dicarboxylate in anhydrous DMF, add sodium hydride at 0 °C.

-

Stir the mixture for 30 minutes, then add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract with ethyl acetate.

-

Dry the organic layer and concentrate to yield the methylated product.

Step 4: Hydrolysis and Decarboxylation

-

Heat the methylated cyclobutane dicarboxylate in aqueous hydrochloric acid.

-

Maintain the temperature until both the ketal is hydrolyzed and one of the ester groups is saponified and decarboxylated.

-

Cool the reaction mixture and extract with ethyl acetate.

-

Dry the organic layer and concentrate to obtain 1-Methyl-3-oxocyclobutane-1-carboxylic acid.

Data Summary

| Step | Reactants | Reagents/Conditions | Product | Typical Yield |

| 1 | 1,3-Dichloroacetone, Ethylene glycol | p-TsOH, Toluene, Reflux | 2-(Dichloromethyl)-2-methyl-1,3-dioxolane | 85-95% |

| 2 | Ketal, Diethyl malonate | NaH, DMF, Heat | Diethyl 3,3-(ethylenedioxy)cyclobutane-1,1-dicarboxylate | 60-70% |

| 3 | Cyclobutane dicarboxylate | NaH, CH₃I, DMF | Diethyl 1-methyl-3,3-(ethylenedioxy)cyclobutane-1,1-dicarboxylate | 80-90% |

| 4 | Methylated diester | aq. HCl, Heat | 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 70-80% |

Part 2: Conversion of Carboxylic Acid to Boc-Protected Amine via One-Pot Curtius Rearrangement

The conversion of the carboxylic acid to the corresponding amine is a pivotal transformation. The Curtius rearrangement is an excellent choice for this step, as it proceeds with retention of configuration and can be adapted to a one-pot procedure to directly yield the Boc-protected amine, thus enhancing efficiency and minimizing the handling of potentially hazardous intermediates like isocyanates.[2][3]

Mechanistic Rationale

The one-pot Curtius rearrangement involves the in-situ formation of an acyl azide from the carboxylic acid, which then rearranges to an isocyanate upon heating. The isocyanate is immediately trapped by tert-butanol present in the reaction mixture to form the stable tert-butyl carbamate (Boc-protected amine). Diphenylphosphoryl azide (DPPA) is a commonly used and relatively safe reagent for the formation of the acyl azide.[4][5]

Sources

- 1. Buy 1-Methyl-3-oxocyclobutane-1-carboxylic acid | 286442-89-5 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]

- 5. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to tert-butyl (1-methyl-3-oxocyclobutyl)carbamate: A Key Building Block for Next-Generation Therapeutics

Introduction: The Emergence of a Versatile Chemical Scaffold

In the landscape of modern drug discovery and medicinal chemistry, the demand for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is insatiable. tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate (CAS No: 1523617-99-3) has emerged as a significant building block, particularly in the synthesis of complex pharmaceutical agents.[1][2] Its rigid cyclobutane core, combined with the strategically placed ketone and Boc-protected amine functionalities, provides a versatile platform for the construction of innovative drug candidates.

This technical guide offers a comprehensive overview of the physicochemical properties, a plausible synthetic pathway, and the critical applications of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals who seek to leverage this compound in their synthetic and medicinal chemistry programs.

Physicochemical Properties: A Blend of Stability and Reactivity

The physicochemical properties of a molecule are paramount to its utility in drug development, influencing its solubility, permeability, and metabolic stability. While extensive experimental data for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate is not widely published, we can infer key characteristics from its structure and available information from chemical suppliers.

The presence of the tert-butyloxycarbonyl (Boc) protecting group is a defining feature of this molecule. The Boc group is known for its robustness under a variety of reaction conditions, including basic and nucleophilic environments, yet it can be readily cleaved under mild acidic conditions.[3][4] This acid lability is a cornerstone of its utility in multi-step organic synthesis, allowing for the selective deprotection of the amine.[3] The bulky and lipophilic nature of the tert-butyl group generally increases the solubility of the parent amine in organic solvents.[3]

Below is a summary of the known and expected physicochemical properties:

| Property | Value/Information | Source/Rationale |

| CAS Number | 1523617-99-3 | [1][5] |

| Molecular Formula | C₁₀H₁₇NO₃ | [1][5] |

| Molecular Weight | 199.25 g/mol | [1][5] |

| Appearance | Solid (expected) | [6] |

| Melting Point | Not publicly available | - |

| Boiling Point | Not publicly available | - |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. | Inferred from the presence of the lipophilic Boc group and the polar carbamate and ketone functionalities.[3] |

| pKa | Not publicly available | The carbamate proton is weakly acidic, and the ketone can be protonated under strongly acidic conditions. |

| logP | Not publicly available | Expected to be moderately lipophilic due to the Boc group and the hydrocarbon scaffold. |

| Stability | The Boc group is stable to basic and nucleophilic conditions but is readily cleaved by acids (e.g., TFA, HCl in dioxane).[3][4] The cyclobutane ring may be susceptible to ring-opening reactions under certain harsh conditions. | [3][4][6] |

Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate: A Proposed Synthetic Workflow

The rationale behind this proposed workflow is to first construct the functionalized cyclobutane ring and then introduce the protected amine functionality. This approach allows for the strategic manipulation of functional groups and purification at intermediate stages.

Caption: Proposed synthetic workflow for tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.

Detailed Proposed Experimental Protocol:

Step 1: Synthesis of Methyl 1-methyl-3-methylenecyclobutane-1-carboxylate

-

To a cooled (-78 °C) solution of methyl methacrylate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., ethylaluminum dichloride).

-

Slowly bubble allene gas through the solution while maintaining the low temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford methyl 1-methyl-3-methylenecyclobutane-1-carboxylate.

Step 2: Synthesis of Methyl 1-methyl-3-oxocyclobutane-1-carboxylate

-

Dissolve the product from Step 1 in dichloromethane and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or argon to remove excess ozone.

-

Add a reducing agent (e.g., dimethyl sulfide or zinc dust) and allow the reaction to warm to room temperature.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting methyl 1-methyl-3-oxocyclobutane-1-carboxylate can be used in the next step, often without further purification.

Step 3: Synthesis of 1-(Isocyanato)-1-methylcyclobutan-3-one via Curtius Rearrangement

-

Hydrolyze the ester from Step 2 to the corresponding carboxylic acid using an aqueous solution of sodium hydroxide followed by acidic workup.

-

Dissolve the resulting carboxylic acid in an inert solvent (e.g., toluene) and add triethylamine.

-

Add diphenylphosphoryl azide (DPPA) dropwise and heat the reaction mixture to induce the Curtius rearrangement, forming the isocyanate.

-

The isocyanate is typically used immediately in the next step without isolation.

Step 4: Synthesis of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate

-

To the solution of the isocyanate from Step 3, add tert-butanol.

-

Continue heating the reaction mixture until the isocyanate is fully consumed (monitor by IR spectroscopy by observing the disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.

Applications in Drug Development: A Scaffold for PROTACs

The unique structural features of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate make it a valuable building block in medicinal chemistry, particularly in the burgeoning field of PROTACs.[][8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[9] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a linker.[9]

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the POI, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[8][10] tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate provides a rigid and synthetically versatile scaffold that can be incorporated into PROTAC linkers.[]

Caption: General mechanism of action of a PROTAC.

The cyclobutane ring offers a degree of rigidity that can be advantageous in pre-organizing the two ligands of the PROTAC for optimal binding to their respective proteins.[] The ketone functionality can be further elaborated through various chemical transformations, such as reductive amination, to attach the linker to either the POI ligand or the E3 ligase ligand. The Boc-protected amine, after deprotection, provides a reactive handle for amide bond formation or other coupling reactions. The methyl group can provide a specific steric and electronic environment that may influence binding interactions.

Handling, Storage, and Safety

As a laboratory chemical, tert-butyl (1-methyl-3-oxocyclobutyl)carbamate should be handled with appropriate safety precautions. While a comprehensive toxicological profile is not available, it is recommended to handle the compound in a well-ventilated fume hood and to wear personal protective equipment, including safety glasses, gloves, and a lab coat.

For long-term storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C to ensure its stability.[5]

Conclusion

tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate is a valuable and versatile building block with significant potential in drug discovery and development. Its unique combination of a rigid cyclobutane scaffold, a reactive ketone, and a protected amine makes it an attractive component for the synthesis of complex molecules, particularly as a linker in PROTACs. While further characterization of its physicochemical properties is warranted, the proposed synthetic route provides a solid foundation for its preparation in a laboratory setting. As the field of targeted protein degradation continues to expand, the importance of scaffolds like tert-butyl (1-methyl-3-oxocyclobutyl)carbamate is poised to grow, enabling the creation of the next generation of therapeutics.

References

- Gadd, M. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 12(5), 849-866.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.

- DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry, 13(10), 1223-1230.

- Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5579-5591.

- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.

- Appretech Scientific Limited. (n.d.). tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749).

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.

Sources

- 1. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 2. appretech.com [appretech.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. 1523617-99-3|tert-Butyl (1-methyl-3-oxocyclobutyl)carbamate|BLD Pharm [bldpharm.com]

- 6. reddit.com [reddit.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 10. chempep.com [chempep.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of CAS 1523617-99-3

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of CAS 1523617-99-3, identified as tert-butyl (1-methyl-3-oxocyclobutyl)carbamate . In the absence of publicly available experimental spectral data, this document leverages predictive spectroscopic methodologies and foundational principles of analytical chemistry to outline a robust workflow for structural confirmation. By detailing the anticipated results from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, this guide serves as a valuable resource for researchers encountering this molecule in drug discovery and development. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure a rigorous and insightful analysis.

Introduction and Molecular Overview

The compound registered under CAS number 1523617-99-3 is chemically named tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.[1][2] Its molecular formula is C₁₀H₁₇NO₃, with a corresponding molecular weight of 199.25 g/mol .[1][3] The structure features a cyclobutanone ring, a tertiary methyl group, and a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom. This combination of a strained ring system and a bulky protecting group presents an interesting case for spectroscopic analysis. Understanding the precise molecular architecture is crucial for predicting its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science.

Below is the chemical structure of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate:

Figure 1: Chemical structure of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate.

This guide will now proceed with a detailed, predictive analysis of the spectral data expected for this molecule.

Predicted Spectroscopic Data and Interpretation

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. Based on the structure of tert-butyl (1-methyl-3-oxocyclobutyl)carbamate, the following proton signals are predicted.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| tert-butyl (9H) | ~1.45 | Singlet | 9H |

| Methyl (3H) | ~1.60 | Singlet | 3H |

| Cyclobutyl CH₂ (2H) | ~2.50 - 2.70 | Doublet | 2H |

| Cyclobutyl CH₂ (2H) | ~2.90 - 3.10 | Doublet | 2H |

| N-H (1H) | ~5.00 | Broad Singlet | 1H |

-

tert-butyl Protons: The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet at approximately 1.45 ppm due to their chemical equivalence and lack of adjacent protons for coupling.

-

Methyl Protons: The three protons of the methyl group attached to the cyclobutane ring are also expected to be a singlet, predicted around 1.60 ppm.

-

Cyclobutyl Protons: The four protons on the cyclobutane ring are diastereotopic and are expected to appear as two distinct signals. Due to the rigidity of the four-membered ring, they will likely exhibit geminal and vicinal coupling, resulting in complex multiplets, here simplified as doublets for predictive purposes. Their chemical shifts are influenced by the adjacent ketone and the carbamate group.

-

N-H Proton: The proton on the nitrogen atom of the carbamate is expected to be a broad singlet around 5.00 ppm. Its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| tert-butyl CH₃ | ~28.5 |

| Methyl C | ~25.0 |

| Cyclobutyl CH₂ | ~50.0 |

| Quaternary C (ring) | ~58.0 |

| tert-butyl Quaternary C | ~80.0 |

| Carbamate C=O | ~155.0 |

| Ketone C=O | ~205.0 |

-

Alkyl Carbons: The carbons of the tert-butyl and methyl groups are expected in the upfield region of the spectrum.

-

Cyclobutyl Carbons: The methylene carbons of the cyclobutane ring are predicted to be around 50.0 ppm, while the quaternary carbon attached to the nitrogen and methyl group will be further downfield.

-

Carbonyl Carbons: The two carbonyl carbons will have the most downfield chemical shifts. The ketone carbonyl is expected to be significantly deshielded, appearing around 205.0 ppm, while the carbamate carbonyl will be at a slightly more shielded position, around 155.0 ppm.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and deducing the structure. For tert-butyl (1-methyl-3-oxocyclobutyl)carbamate (MW = 199.25), the following fragmentation patterns are anticipated under electron ionization (EI) or electrospray ionization (ESI).

A key fragmentation pathway for Boc-protected amines is the loss of the tert-butyl group or isobutylene.

Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.

-

Molecular Ion Peak: The molecular ion peak [M]⁺ should be observable at m/z = 199.

-

Loss of Isobutylene: A prominent peak is expected at m/z = 143, corresponding to the loss of isobutylene (56 Da) from the tert-butyl group.

-

Loss of tert-butyl radical: A peak at m/z = 142 would correspond to the loss of a tert-butyl radical (57 Da).

-

Further Fragmentation: The fragment at m/z = 143 could further lose CO₂ (44 Da) to give a peak at m/z = 99. A characteristic fragmentation for carbamates can also involve the neutral loss of methyl isocyanate (CH₃NCO, 57 Da), though this is more common for N-methyl carbamates.[6]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Moderate, sharp |

| C-H Stretch (sp³) | 2850 - 3000 | Strong, sharp |

| Ketone C=O Stretch | ~1750 | Strong, sharp |

| Carbamate C=O Stretch | ~1700 | Strong, sharp |

| C-N Stretch | 1000 - 1200 | Moderate |

-

N-H Stretch: A moderate absorption peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate.

-

C=O Stretches: Two distinct and strong carbonyl absorption bands are predicted. The ketone in the strained four-membered ring is expected to absorb at a higher frequency, around 1750 cm⁻¹. The carbamate carbonyl will likely appear around 1700 cm⁻¹.[7] The presence of two strong peaks in this region would be a key indicator of the proposed structure.

Experimental Protocols

The following are standard, high-level protocols for acquiring the spectral data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of CAS 1523617-99-3 in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

ESI-MS Acquisition:

-

Infuse the sample solution into an electrospray ionization mass spectrometer.

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode and observe the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and confirm the predicted fragmentation patterns.

-

IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Acquisition:

-

Obtain the IR spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or KBr pellet and subtract it from the sample spectrum.

-

Conclusion

The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a self-validating and cohesive picture that strongly supports the structure of CAS 1523617-99-3 as tert-butyl (1-methyl-3-oxocyclobutyl)carbamate. The key predicted spectral features—the distinct carbonyl stretches in the IR, the characteristic fragmentation of the Boc group in MS, and the unique set of signals in the NMR spectra—all logically align with the proposed molecular architecture. This guide serves as a foundational document for any researcher or drug development professional working with this compound, providing the necessary analytical framework for its confident identification and further investigation.

References

- Quan, L., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [Link]

- Synthonix. (n.d.). (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester. [Link]

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. [Link]

- NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl)

- Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.pg.edu.pl [chem.pg.edu.pl]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Strategic Incorporation of 3-(Boc-amino)-3-methylcyclobutanone in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Among these, strained ring systems, particularly cyclobutanes, have emerged as valuable motifs for imparting metabolic stability, conformational rigidity, and three-dimensional character to drug candidates.[1] This technical guide provides an in-depth literature review of 3-(tert-butoxycarbonyl-amino)-3-methylcyclobutanone, a versatile building block poised for significant applications in drug discovery. We will explore its synthesis, chemical properties, and, most importantly, its strategic application in the design of innovative therapeutics, with a particular focus on kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their research endeavors.

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane moiety, once considered an exotic and synthetically challenging structural unit, is now increasingly recognized for its beneficial contributions to drug design.[1] Its inherent ring strain and non-planar geometry offer a distinct departure from the often "flat" molecular architectures that can be prone to metabolic liabilities and undesirable off-target activities.[2] The incorporation of cyclobutane rings can lead to improved metabolic stability, enhanced binding affinity through precise vectoral positioning of substituents, and the exploration of novel chemical space.[1][3]

3-(Boc-amino)-3-methylcyclobutanone, in particular, presents a compelling trifecta of functionalities: a reactive ketone for further elaboration, a protected amine for nucleophilic additions or amide bond formation, and a quaternary center that can enhance metabolic stability. This unique combination makes it an attractive starting point for the synthesis of diverse compound libraries targeting a range of biological targets.

Synthesis and Physicochemical Properties

While a direct, peer-reviewed synthesis of 3-(Boc-amino)-3-methylcyclobutanone is not extensively documented, its preparation can be logically deduced from established synthetic methodologies for analogous compounds. A plausible and efficient synthetic route can be adapted from the preparation of similar cyclobutanone derivatives.

Proposed Synthetic Pathway

A practical approach to the synthesis of 3-(Boc-amino)-3-methylcyclobutanone would likely commence with a readily available starting material such as 3-oxocyclobutanecarboxylic acid. A potential multi-step synthesis is outlined below, drawing inspiration from patented procedures for related compounds.[4]

Caption: Proposed synthetic workflow for 3-(Boc-amino)-3-methylcyclobutanone.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a projected methodology based on analogous syntheses and fundamental organic chemistry principles:

-

Ketal Protection: 3-Oxocyclobutanecarboxylic acid is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene with azeotropic removal of water to yield the corresponding ketal-protected carboxylic acid.

-

Amide Formation: The carboxylic acid is then converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with ammonia to form the primary amide.

-

Hofmann Rearrangement: The primary amide undergoes a Hofmann rearrangement using a reagent such as sodium hypobromite to yield the corresponding amine with one less carbon.

-

Boc Protection: The resulting amine is protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate in a solvent such as dichloromethane or a biphasic system to afford the Boc-protected aminocyclobutane ketal.

-

α-Methylation: The protected amine is then deprotonated at the α-position to the nitrogen using a strong base like n-butyllithium at low temperature, followed by quenching with methyl iodide to introduce the methyl group.

-

Deprotection: Finally, the ketal protecting group is removed under acidic conditions (e.g., dilute hydrochloric acid) to yield the target compound, 3-(Boc-amino)-3-methylcyclobutanone.

Physicochemical Properties

The physicochemical properties of 3-(Boc-amino)-3-methylcyclobutanone can be extrapolated from its non-methylated analog and related structures.

| Property | Predicted Value | Reference |

| CAS Number | 1523617-99-3 (for the title compound) | [5] |

| Molecular Formula | C₁₀H₁₇NO₃ | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| Appearance | White to off-white solid | |

| Melting Point | 120-125 °C (for the non-methylated analog) | |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | [6] |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 3-(Boc-amino)-3-methylcyclobutanone stems from the orthogonal reactivity of its functional groups.

Caption: Key reaction pathways for derivatizing 3-(Boc-amino)-3-methylcyclobutanone.

-

Ketone Moiety: The cyclobutanone carbonyl group is susceptible to a wide range of nucleophilic additions. This allows for the introduction of diverse substituents and the construction of more complex molecular architectures. Key transformations include:

-

Reductive Amination: To introduce substituted amino groups.

-

Wittig and Horner-Wadsworth-Emmons Reactions: To form exocyclic double bonds, which can be further functionalized.

-

Aldol and Related Condensations: To build larger carbon skeletons.

-

Formation of Spirocycles: The ketone can serve as an anchor point for the construction of spirocyclic systems, which are of increasing interest in drug discovery for their three-dimensional nature.[7]

-

-

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under a variety of reaction conditions but can be readily removed with acid (e.g., trifluoroacetic acid or hydrochloric acid). The resulting free amine is a versatile handle for:

-

Amide Bond Formation: Coupling with carboxylic acids to generate peptidomimetics or other amide-containing structures.

-

N-Alkylation and N-Arylation: To introduce various substituents on the nitrogen atom.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides.

-

Applications in Drug Discovery and Development

The structural features of 3-(Boc-amino)-3-methylcyclobutanone make it a highly valuable building block for the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors.

Kinase Inhibitors

Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a cornerstone of modern oncology and immunology research.[8][9] The cyclobutane scaffold can be strategically employed to orient key pharmacophoric elements in the ATP-binding pocket of kinases. The amino group of deprotected 3-amino-3-methylcyclobutanone can serve as a crucial hydrogen bond donor or acceptor, mimicking the hinge-binding motifs found in many successful kinase inhibitors.[10][]

Caption: Conceptual design of a kinase inhibitor using the 3-amino-3-methylcyclobutanone scaffold.

Other Therapeutic Areas

Beyond kinase inhibition, this building block shows promise in other therapeutic areas. The non-methylated analog, 3-(Boc-amino)cyclobutanone, has been utilized in the synthesis of:

-

5-HT1-like Receptor Agonists: These are important targets for the treatment of migraine and other neurological disorders.

-

HCV NS4B Inhibitors: Targeting the hepatitis C virus non-structural protein 4B is a strategy for developing novel antiviral agents.

The introduction of the methyl group in 3-(Boc-amino)-3-methylcyclobutanone can offer advantages in these contexts as well, such as blocking a potential site of metabolism and providing a different conformational profile that could lead to improved potency or selectivity.

Conclusion

3-(Boc-amino)-3-methylcyclobutanone represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of a strained cyclobutane core, a reactive ketone, a protected amine, and a quaternary center provides medicinal chemists with a powerful tool to introduce desirable properties into drug candidates. The synthetic accessibility of this compound, coupled with its potential for diverse chemical modifications, positions it as a key intermediate for the development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitor design. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the strategic application of 3-(Boc-amino)-3-methylcyclobutanone is expected to play an increasingly important role in the successful prosecution of drug discovery programs.

References

- Synthetic method of 3-Boc-aminomethyl cyclobutanone.

- An Efficient Route to 3-Substituted Cyclobutanone Deriv

- 3-(Boc-amino)cyclobutanone. MySkinRecipes. [Link]

- A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Royal Society of Chemistry. [Link]

- Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. SACH. [Link]

- Preparation of a 1-amino-3-hydroxy-cyclobutaine-1-carboxylic acid derivative.

- Methyl (1R,3R)-rel-3-{[(t-butoxy)

- tert-Butyl carbamate derivative and preparation method and application thereof.

- Methyl cis-3-{[(tert-butoxy)

- 3-({[(Tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid. PubChem. [Link]

- Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies. Royal Society of Chemistry. [Link]

- tert-Butyl 3-oxocyclobutylcarbam

- (R) preparation method of-3-Boc-amino piperidine.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- COMPOUND, PROCESS FOR ITS PREPARATION, A PHARMACEUTICAL SOLUTION CONTAINING THE COMPOUND, A METHOD OF DETERMINING THE PRESENCE O.

- Process for making tertiary aminoalcohol compounds.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.

- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI. [Link]

- First Direct Synthesis of Optically Active 3-Methylcyclopentene.

- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd

- Design and synthesis of rho kinase inhibitors (III). PubMed. [Link]

Sources

- 1. Methyl (1R,3R)-rel-3-{[(t-butoxy)carbonyl]aminocyclopentane-1-carboxylate | C12H21NO4 | CID 18453395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-Butyl 3-oxocyclobutylcarbamate | C9H15NO3 | CID 23374584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Boc-amino)cyclobutanone [myskinrecipes.com]

- 4. CN109053496B - Synthetic method of 3-Boc-aminomethyl cyclobutanone - Google Patents [patents.google.com]

- 5. EP2720995B1 - Process for making tertiary aminoalcohol compounds - Google Patents [patents.google.com]

- 6. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 7. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Role of Cyclobutane Scaffolds in Medicinal Chemistry

Executive Summary

The paradigm in modern drug discovery is shifting from planar, aromatic-rich molecules towards three-dimensional scaffolds that can better navigate the complex topography of biological targets. This guide provides an in-depth exploration of the cyclobutane ring, a motif that, despite its simple structure, offers a sophisticated solution to many challenges in medicinal chemistry. Historically underutilized due to perceived synthetic difficulty, the cyclobutane scaffold is now experiencing a renaissance, driven by its unique stereochemical and physicochemical properties. We will dissect the fundamental principles that make this four-membered carbocycle an invaluable tool for today's medicinal chemist, from its role in conformational constraint and metabolic stabilization to its emergence as a powerful bioisostere for phenyl rings. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering not only theoretical grounding but also practical synthetic protocols and data-driven case studies to empower its application in active drug discovery programs.

The Unique Physicochemical Landscape of the Cyclobutane Ring

First synthesized in 1907, the cyclobutane ring is a saturated carbocycle defined by a fascinating interplay of ring strain and conformational flexibility.[1][2] Its properties are distinct from both the highly reactive cyclopropane and the more flexible cyclopentane, placing it in a unique position for molecular design.

Ring Strain and Puckered Conformation

The cyclobutane ring possesses a significant amount of ring strain, approximately 26.3 kcal/mol, second only to cyclopropane among common carbocycles.[1] This strain does not, however, imply instability under physiological conditions. Unlike cyclopropane, which readily undergoes ring-opening reactions, cyclobutane is relatively inert.[1]

A key characteristic is its non-planar, "puckered" conformation.[1][3] A perfectly planar cyclobutane would have C-C-C bond angles of 90° and suffer from severe torsional strain due to eclipsing hydrogen atoms. To alleviate this, the ring adopts a folded structure with bond angles of about 88°, which slightly increases angle strain but significantly reduces torsional strain.[1] This puckered geometry is the energetically favorable state and is fundamental to its utility in orienting substituents in distinct three-dimensional vectors.

Electronic Properties and Stability

The internal bond angles of cyclobutane lead to rehybridization of the carbon atoms. The C-C bonds exhibit increased p-character, while the exocyclic C-H bonds have a corresponding increase in s-character.[1][3] While this effect is less pronounced than in cyclopropane, it contributes to the ring's unique properties. Crucially, for a strained ring, cyclobutane demonstrates considerable chemical inertness, making it a robust scaffold that can withstand a wide range of synthetic transformations and is stable under physiological conditions, a prerequisite for any successful drug candidate.[1][3]

Strategic Applications of Cyclobutane Scaffolds in Drug Design

The true value of the cyclobutane scaffold is realized when its unique properties are strategically applied to solve common problems in drug design. It offers a versatile toolkit for optimizing potency, selectivity, and pharmacokinetic profiles.

Conformational Restriction

A primary application of the cyclobutane ring is to impose conformational rigidity on a molecule.[1][3][4] Flexible molecules often pay a significant entropic penalty upon binding to a target, as their rotatable bonds become "frozen" in the active conformation. By incorporating a cyclobutane ring, chemists can lock a portion of the molecule into a limited set of favorable conformations, reducing this entropic penalty and potentially increasing binding affinity.[1] For instance, a flexible ethyl linker can be replaced by a 1,3-disubstituted cyclobutane to rigidly control the spatial relationship between two pharmacophores.[1]

A Superior Bioisostere

Bioisosteric replacement is a cornerstone of lead optimization. The cyclobutane ring has emerged as a highly effective bioisostere for both unsaturated bonds and, most importantly, aromatic rings.

-

Alkene Bioisostere: The cis/trans isomerization of alkenes can be a significant liability in vivo. Replacing a double bond with a 1,2-disubstituted cyclobutane ring preserves the relative orientation of substituents while eliminating the possibility of isomerization, often improving the compound's stability and pharmacokinetic consistency.[1][2]

-

Aryl Ring Bioisostere: The replacement of a planar phenyl ring with a three-dimensional cyclobutane scaffold is one of the most impactful applications in modern medicinal chemistry.[5] This strategy, often termed "escaping flatland," addresses several liabilities associated with aromatic rings:

-

Increased Fsp³ Character: The fraction of sp³-hybridized carbons (Fsp³) is a key metric correlated with higher clinical success rates. Replacing a flat, sp²-rich phenyl ring with a saturated sp³ cyclobutane ring significantly increases the Fsp³ character, which often leads to improved solubility and more favorable physical properties.[5]

-

Improved Metabolic Stability: Aromatic rings are frequently sites of oxidative metabolism by cytochrome P450 enzymes. The cyclobutane ring is a non-aromatic, saturated system that is far less susceptible to such metabolic pathways, which can lead to a longer half-life and improved metabolic profile.[2][5]

-

Enhanced Solubility and Permeability: The introduction of the non-planar cyclobutane scaffold disrupts crystal packing and can lead to lower melting points and increased aqueous solubility.[1]

-

Novel Receptor Interactions: The 3D vectoral projection of substituents from a cyclobutane ring can access different regions of a binding pocket compared to the planar projection from a phenyl ring, potentially leading to new, affinity-enhancing interactions.[5]

-

Experimental Protocol: [2+2] Photodimerization of Cinnamic Acid

This protocol describes a classic solid-state [2+2] photocycloaddition, which serves as a foundational example of the methodology.

Objective: To synthesize β-truxinic acid via the solid-state photodimerization of trans-cinnamic acid.

Materials:

-

trans-Cinnamic acid (99%)

-

Pyrex glass plates

-

Methanol (ACS grade)

-

High-pressure mercury vapor lamp (or broad-spectrum UV source)

Equipment:

-

Beakers

-

Stir plate

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Oven

Procedure:

-

Preparation: Dissolve 5.0 g of trans-cinnamic acid in a minimal amount of warm methanol in a beaker.

-

Crystallization: Pour the solution onto a clean, flat Pyrex glass plate and allow the solvent to evaporate slowly in a fume hood. This process should yield a thin, crystalline film of cinnamic acid on the glass surface. The crystal packing in this solid state pre-organizes the molecules for the desired cycloaddition.

-

Irradiation: Place the glass plate under a high-pressure mercury vapor lamp. The distance should be optimized to prevent overheating (typically 15-20 cm). Irradiate the solid film for 24-48 hours. The progress can be monitored by observing changes in the physical appearance of the crystals.

-

Isolation: After irradiation, scrape the solid material from the plate. The resulting solid is a mixture of starting material and the dimeric product.

-

Purification: Transfer the solid to a beaker and add approximately 50 mL of methanol. trans-Cinnamic acid is significantly more soluble in methanol than β-truxinic acid. Stir the slurry for 15 minutes.

-

Filtration: Collect the insoluble product by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold methanol to remove any residual starting material.

-

Drying: Dry the purified β-truxinic acid in an oven at 60°C to a constant weight.

Self-Validation: The success of the protocol can be validated by comparing the melting point of the product to the literature value for β-truxinic acid and through spectroscopic analysis (e.g., ¹H NMR), which will show the disappearance of the olefinic protons and the appearance of new aliphatic protons corresponding to the cyclobutane ring.

Strain-Release Driven Synthesis

More recent methodologies leverage the high ring strain of precursors like bicyclo[1.1.0]butanes (BCBs) to drive the synthesis of highly functionalized cyclobutanes. [6][7][8]The release of strain upon the ring-opening of a BCB by a nucleophile or in a transition-metal-catalyzed process is a powerful thermodynamic driving force, allowing for the formation of complex cyclobutane structures under mild conditions. [7][8][9]This approach has greatly expanded the diversity of cyclobutane building blocks available to medicinal chemists.

Case Studies: Approved Drugs and Clinical Candidates

The utility of the cyclobutane scaffold is not merely theoretical; it is validated by its presence in numerous successful therapeutic agents across different disease areas. [1]

Table 2: Examples of Cyclobutane-Containing Drugs

| Drug Name | Therapeutic Area | Role of the Cyclobutane Scaffold |

| Carboplatin | Oncology | The 1,1-cyclobutanedicarboxylate ligand modulates the reactivity of the platinum center, improving the drug's safety profile compared to its precursor, cisplatin. [1][2] |

| Boceprevir | Antiviral (Hepatitis C) | The cyclobutane moiety is part of a larger, rigid scaffold that provides conformational restriction, locking the molecule into its bioactive conformation for inhibiting the NS3/4A protease. [4] |

| Apalutamide | Oncology (Prostate Cancer) | The cyclobutane ring acts as a rigid linker and contributes to the overall 3D shape of the molecule, which is critical for its potent androgen receptor antagonism. [10] |

| Crizotinib | Oncology (Lung Cancer) | While not a core scaffold, the cyclobutane ring serves as a non-planar linker element within the molecule. |

| Various Nucleoside Analogs | Antiviral | The cyclobutane ring serves as a carbocyclic mimic of the ribose or deoxyribose sugar in nucleosides, offering greater metabolic stability against enzymatic degradation. [11][12][13] |

Conclusion and Future Outlook

The cyclobutane scaffold has firmly established its place as a valuable component in the medicinal chemist's molecular toolkit. Its ability to impart three-dimensionality, confer metabolic stability, and act as a conformationally locked scaffold directly addresses the modern impetus to move beyond flat, aromatic-heavy drug candidates. [1][3]The proven success of cyclobutane as a bioisosteric replacement for phenyl rings offers a clear, actionable strategy for lead optimization programs struggling with metabolism or solubility issues. [5] As synthetic methodologies continue to advance, providing even more facile and diverse access to functionalized cyclobutane building blocks, we can anticipate a further increase in the prevalence of this versatile scaffold in the next generation of therapeutics. [1][14]For drug development professionals, embracing the strategic incorporation of the cyclobutane ring is no longer a niche consideration but a mainstream approach to designing more successful, robust, and effective medicines.

References

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

- Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. [Link]

- ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. [Link]

- Davies, H. M. L., & Du Bois, J. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]

- ResearchGate. (n.d.). Bioactive cyclobutane-containing alkaloids. [Link]

- Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.

- Hoffmann, N. (2008). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 108(3), 1052-1103. [Link]

- van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).

- Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

- The Role of Cyclobutane Carboxamide in Modern Drug Discovery. (n.d.). Boronpharm. [Link]

- Peoc'h, D., et al. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021. Nucleosides, Nucleotides & Nucleic Acids, 20(12), 1941-8. [Link]

- Wang, Z., et al. (2023). Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes.

- Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

- ResearchGate. (n.d.). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. [Link]

- Myers, A. G. (n.d.). Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]

- ResearchGate. (n.d.).

- Cristobo, J., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY. Nucleosides, Nucleotides and Nucleic Acids, 20(4-7), 523-526. [Link]

- Tyreman, M., et al. (2018). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Advances. [Link]

- Mykhailiuk, P. K. (2020). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.

- Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Longdom Publishing. [Link]

- Feng, J.-J. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

- Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

- Fox, J. M. (2017). Strain release driven reactivity of bicyclobutanes and cyclopropenyl ketones and studies towards understanding the role of helicity in salen catalysis. UDSpace, University of Delaware. [Link]

- ResearchGate. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. [Link]

- Zhan, X., et al. (2024). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. OUCI. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes [ouci.dntb.gov.ua]

- 9. Strain release driven reactivity of bicyclobutanes and cyclopropenyl ketones and studies towards understanding the role of helicity in salen catalysis [udspace.udel.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. longdom.org [longdom.org]

- 14. researchgate.net [researchgate.net]

Stability and reactivity of N-Boc protected cyclobutanones

An In-Depth Technical Guide to the Stability and Reactivity of N-Boc Protected Cyclobutanones

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of N-Boc protected cyclobutanones, valuable synthetic intermediates in modern drug discovery and development. We will delve into the fundamental principles governing their stability and reactivity, offering field-proven insights into their practical application. The discussion is grounded in an understanding of the interplay between the inherent ring strain of the cyclobutane core and the electronic and steric properties of the tert-butyloxycarbonyl (Boc) protecting group.

The Foundational Dichotomy: Ring Strain and Protection Strategy

The chemistry of N-Boc protected cyclobutanones is fundamentally governed by two competing factors: the high intrinsic energy of the four-membered ring and the stability conferred by the N-Boc group.

The Energetic Cyclobutane Core

Cyclobutane rings are characterized by significant instability due to a combination of angle strain and torsional strain.[1][2] Unlike the near-perfect tetrahedral angles of cyclohexane, the C-C-C bond angles in cyclobutane are compressed to approximately 90°, a significant deviation from the ideal 109.5°.[3] This deviation, known as Baeyer strain, contributes to a high ring strain energy, calculated to be around 120 kJ/mol (29 kcal/mol).[1][4] This stored energy makes the ring susceptible to reactions that lead to its cleavage or rearrangement, as these pathways offer a release of strain.[5] Consequently, cyclobutanes are more reactive than their larger ring counterparts and can undergo reactions not typically observed in unstrained systems.[5]

The N-Boc Protecting Group: A Gatekeeper of Reactivity

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[6] Its popularity stems from its robustness under a wide range of conditions, including exposure to most nucleophiles and bases, and its resistance to catalytic hydrogenation.[6][7] This stability allows for selective transformations on other parts of the molecule.

The true utility of the Boc group lies in its controlled lability. It is readily cleaved under acidic conditions, a process that proceeds through the formation of a stable tert-butyl cation.[8][9] This selective deprotection strategy is orthogonal to many other protecting groups, such as the base-labile Fmoc group, making it invaluable in multi-step synthesis.[6][10]

Stability Profile: Navigating the Chemical Landscape

Understanding the stability of N-Boc protected cyclobutanones under various conditions is critical for successful reaction planning and execution.

Acidic Conditions

As expected, the primary liability of these compounds is the N-Boc group's sensitivity to acid. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group to reveal the free amine.[8][11] The reaction proceeds via protonation of the carbamate carbonyl, followed by elimination to form carbon dioxide, the free amine, and a stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger.

Basic and Nucleophilic Conditions

The N-Boc group is exceptionally stable under basic and nucleophilic conditions.[7][9] The electron-donating nature of the nitrogen lone pair delocalizes into the carbamate carbonyl, reducing its electrophilicity and rendering it resistant to hydrolysis or attack by common nucleophiles.[9] This stability allows for a wide range of base-mediated reactions to be performed on the cyclobutanone core without affecting the protecting group.

Thermal and Photochemical Stability

While generally stable, the N-Boc group can be removed thermally at elevated temperatures (often >150 °C), particularly in polar solvents.[12] This provides an alternative, reagent-free deprotection method.

The cyclobutanone ring itself has distinct photochemical reactivity. Due to its high ring strain, it is prone to Norrish Type-I cleavage upon UV irradiation.[4] This process involves the formation of a diradical intermediate, which can lead to ring-opening and the formation of ketene photoproducts.[4] This reactivity is significantly more pronounced in cyclobutanone compared to less strained cyclic ketones like cyclopentanone or cyclohexanone.[4]

| Condition | Effect on N-Boc Group | Effect on Cyclobutanone Ring | Primary Outcome |

| Strong Acid (e.g., TFA, HCl) | Labile | Stable | N-Deprotection |

| Strong Base (e.g., NaOH, NaOMe) | Stable | Enolization / Rearrangement | Reaction at α-carbon |

| Nucleophiles (e.g., R-Li, Grignards) | Stable | Carbonyl Addition | 1,2-Addition to C=O |

| Elevated Temperature (>150 °C) | Labile (slow removal) | Stable (can promote rearrangements) | Thermal N-Deprotection |

| UV Irradiation | Stable | Labile | Norrish Type-I Cleavage |

Reactivity Profile: Harnessing Strain for Synthesis

The unique combination of a strained ring and a reactive carbonyl group makes N-Boc protected cyclobutanones versatile platforms for complex molecule synthesis. Key transformations often leverage the release of ring strain as a thermodynamic driving force.

Baeyer-Villiger Oxidation: Ring Expansion to γ-Lactams

The Baeyer-Villiger (BV) oxidation is a cornerstone reaction for converting ketones into esters, or in the case of cyclic ketones, into lactones.[13][14] When applied to N-Boc-3-azacyclobutanone, this reaction results in a ring expansion to form a γ-lactone (specifically, an oxazinan-2-one derivative). The reaction is typically carried out with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[14][15]

The mechanism involves the initial addition of the peroxyacid to the ketone, forming a tetrahedral intermediate known as the Criegee intermediate.[14] This is followed by a concerted rearrangement where one of the α-carbons migrates to the adjacent oxygen, displacing a carboxylate leaving group. The stereochemistry of the migrating group is retained during this process.[15]

Experimental Protocol: Baeyer-Villiger Oxidation of N-Boc-3-Azacyclobutanone

-

Dissolution: Dissolve N-Boc-3-azacyclobutanone (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) or chloroform (CHCl₃) at 0 °C.

-

Reagent Addition: Add m-CPBA (1.2-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess peroxyacid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2-3 times).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired γ-lactone.

Favorskii Rearrangement: Ring Contraction

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that results in the formation of a carboxylic acid derivative, often with a skeletal rearrangement.[16][17] For cyclic α-haloketones, this reaction famously leads to ring contraction.[18][19]

In the context of an N-Boc protected α-chloro or α-bromocyclobutanone, treatment with a base like sodium methoxide (NaOMe) will induce a Favorskii rearrangement. The mechanism is thought to proceed through the formation of a highly strained cyclopropanone intermediate.[17][18] The alkoxide base then attacks the carbonyl of this intermediate, leading to a ring-opening that cleaves the bond between the original carbonyl carbon and the more substituted α-carbon, ultimately yielding a cyclopropanecarboxylic acid ester.

Experimental Protocol: Favorskii Rearrangement of an N-Boc-α-chlorocyclobutanone

-

Setup: To a solution of the N-Boc-α-chlorocyclobutanone (1.0 eq) in an anhydrous alcohol solvent (e.g., methanol) at room temperature, add a solution of the corresponding sodium alkoxide (e.g., sodium methoxide, 1.5-2.0 eq) in the same solvent.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

-

Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product into an organic solvent such as ethyl acetate (3 times).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to afford the N-Boc protected cyclopropanecarboxylic acid ester.

Summary and Outlook

N-Boc protected cyclobutanones represent a class of synthetic intermediates whose chemistry is a delicate balance between the stability offered by the protecting group and the reactivity driven by ring strain. A thorough understanding of their stability limits—particularly their lability to acid—is paramount. Simultaneously, the inherent strain of the four-membered ring can be strategically exploited in powerful transformations like the Baeyer-Villiger oxidation and Favorskii rearrangement to access novel and structurally complex scaffolds, such as γ-lactones and functionalized cyclopropanes. These characteristics ensure their continued importance as versatile building blocks for professionals in drug development and organic synthesis.[20]

References

- Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC - NIH. (n.d.).

- Favorskii Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Favorskii Rearrangement | Mechanism | Applications - AdiChemistry. (n.d.). AdiChemistry.

- Favorskii Rearrangement - Alfa Chemistry. (n.d.). Alfa Chemistry.

- Favorskii rearrangement - Wikipedia. (n.d.). Wikipedia.

- What is Favorskii Rearrangement ? | Easy Explanation | Important Questions | FYQ PYQ GATE NET SET - YouTube. (2025, March 13). YouTube.

- Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC - NIH. (n.d.).

- Ring strain - Wikipedia. (n.d.). Wikipedia.

- The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. (2025, August 6).

- Efficient synthesis of 2-substituted cyclobutanones as markers for food irradi

- Baeyer–Villiger oxid

- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (2024, April 25).

- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, July 25).

- Strain in Ring Systems - Stereochemical and Conformational Isomerism | Organic Chemistry. (n.d.).

- What Is Ring Strain In Organic Chemistry? - YouTube. (2024, December 31). YouTube.

- Baeyer-Villiger Oxidation - Alfa Chemistry. (n.d.). Alfa Chemistry.

- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. (n.d.).

- 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry. (n.d.).

- Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.). Total Synthesis.

- Why is boc stable to hydrolysis under basic conditions? : r/OrganicChemistry - Reddit. (2024, November 13). Reddit.

- Protective Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.

Sources

- 1. Ring strain - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. Effects of ring-strain on the ultrafast photochemistry of cyclic ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacy180.com [pharmacy180.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. reddit.com [reddit.com]

- 10. Protective Groups [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 14. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Favorskii Reaction [organic-chemistry.org]

- 17. adichemistry.com [adichemistry.com]

- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]

- 20. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that confer three-dimensional (3D) topology, novel intellectual property, and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is unceasing. The cyclobutane ring, once considered an esoteric motif, has emerged as a powerful tool for medicinal chemists.[1][2] This guide focuses on a particularly valuable building block, (1-Methyl-3-oxo-cyclobutyl)carbamic acid tert-butyl ester , and delineates its potential applications in the design and synthesis of next-generation therapeutics. By leveraging its unique conformational constraints and orthogonal functional handles—a ketone and a protected amine—researchers can access a rich chemical space of sp³-hybridized, conformationally restricted molecules. This document provides a senior scientist's perspective on the strategic value of this scaffold, complete with detailed experimental protocols and workflows to empower its practical application in drug discovery programs.

Introduction: The Strategic Value of the Cyclobutane Motif

The pursuit of drug candidates with higher clinical success rates has driven a shift away from flat, aromatic-heavy molecules towards those with greater three-dimensionality, often quantified by the fraction of sp³-hybridized carbons (Fsp³).[3] Saturated carbocycles, especially small, strained rings like cyclobutane, are ideal for achieving this objective.

The cyclobutane ring is not merely a passive spacer; its distinct puckered conformation imposes significant conformational restriction on appended functionalities.[1][4] This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity.[5][6] Furthermore, the replacement of planar aromatic rings or flexible alkyl chains with a rigid cyclobutane scaffold can profoundly improve key drug-like properties, including metabolic stability and aqueous solubility.[3][5]

This compound (CAS: 1523617-99-3) is a trifunctional building block of immense potential.[7][8] It features:

-

A Boc-protected primary amine on a quaternary carbon, which, upon deprotection, provides a nucleophilic vector for diversification.

-

A ketone functionality, serving as an electrophilic handle for a wide array of chemical transformations.

-

A gem-dimethyl equivalent via the quaternary center, which can fill hydrophobic pockets without the metabolic liabilities of a traditional tert-butyl group.[9]

This guide will explore how these features can be strategically exploited in fragment-based screening, lead optimization, and the exploration of structure-activity relationships (SAR).

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 1523617-99-3 | [7][8][10] |

| Molecular Formula | C₁₀H₁₇NO₃ | [7][8] |

| Molecular Weight | 199.25 g/mol | [7][8][10] |

| Appearance | Solid / Crystalline Powder | [8][11] |

| Synonyms | tert-butyl (1-methyl-3-oxocyclobutyl)carbamate | [8] |

Core Synthetic Manipulations: Unlocking the Scaffold's Potential

The utility of this compound stems from the selective and efficient manipulation of its two primary functional groups. The workflows below illustrate the initial diversification pathways.

Experimental Protocol 1: Boc Group Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines but can be selectively removed under acidic conditions to unmask the primary amine.[12][13] This provides a nucleophilic handle for subsequent functionalization without affecting the ketone. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and highly effective method for this transformation.[13][14]

Methodology:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.

-